N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group, a hydroxypropyl group, and a benzo[d]thiazole-2-carboxamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of benzo[d][1,3]dioxole substituted organo selenium compounds has been described, which involves the reaction of two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques such as IR, NMR, and LCMS . For example, the crystal structure of 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine has been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid with various reagents has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the yield, IR, NMR, and LCMS data of benzo[d][1,3]dioxole substituted organo selenium compounds have been reported .Scientific Research Applications
Antiproliferative and Antioxidant Potential
One study explores the synthesis of benzimidazole/benzothiazole-2-carboxamides, evaluating their antiproliferative activity in vitro against human cancer cells and their antioxidant capacity. The research identified compounds with promising antiproliferative activity and significant antioxidant potency, highlighting the potential of benzothiazole derivatives as leads for developing more efficient antioxidants or systems with antiproliferative activity (Cindrić et al., 2019).
Drug Discovery and Synthesis
Another study describes an elegant pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, emphasizing the use of benzo[d]thiazole in synthetic and medicinal chemistry. These building blocks offer possibilities for exploring chemical space around the molecule, aiding in drug discovery efforts (Durcik et al., 2020).
Antimicrobial Activity
Research into 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as a new class of antibacterial agents highlights their promising activity, especially against Staphylococcus aureus and Bacillus subtilis. This study showcases the antibacterial potential of benzothiazole derivatives, contributing to the development of new antimicrobial agents (Palkar et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives have also been investigated for their corrosion inhibiting effects against steel in acidic solutions. These studies suggest that benzothiazole compounds can offer stability and high inhibition efficiencies, potentially serving as effective corrosion inhibitors (Hu et al., 2016).
Future Directions
The future directions in the research of similar compounds could involve further exploration of their biological activities, such as their potential as anti-inflammatory, analgesic, and antitumor agents . Additionally, further studies could be conducted to optimize their synthesis and improve their yield .
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-18(22,11-6-7-13-14(8-11)24-10-23-13)9-19-16(21)17-20-12-4-2-3-5-15(12)25-17/h2-8,22H,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHCLFDFZQCCII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NC2=CC=CC=C2S1)(C3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide |
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